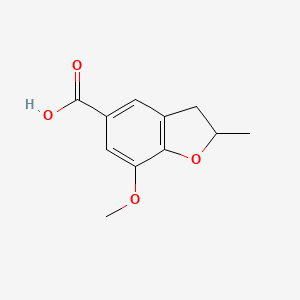

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

説明

特性

IUPAC Name |

7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGZHLBOFSICNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the following steps:

Furan Synthesis: The starting material is often a furan derivative, which undergoes various chemical reactions to introduce the methoxy and methyl groups.

Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

化学反応の分析

Types of Reactions: 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Reduced forms, such as alcohols and aldehydes.

Substitution Products: Derivatives with different functional groups, such as halides and esters.

科学的研究の応用

Antioxidant Properties

Research indicates that compounds similar to 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases.

Case Study : A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of various benzofuran derivatives, including this compound. The findings demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in age-related diseases and conditions characterized by oxidative stress.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Inflammation is a key factor in many diseases, including arthritis and cardiovascular conditions.

Case Study : Research published in Phytochemistry highlighted the anti-inflammatory effects of benzofuran derivatives. The study showed that 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid inhibited pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Polymer Synthesis

The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as flexibility and thermal stability.

Data Table: Polymer Characteristics Derived from 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid

| Polymer Type | Property | Value |

|---|---|---|

| Polybenzofuran | Thermal Stability | >300°C |

| Copolymer | Flexibility | Shore A hardness 60 |

| Biodegradable Polymer | Degradation Rate | 60% in 6 months |

Nanocomposites

In nanotechnology, this compound has been explored for creating nanocomposites that exhibit enhanced mechanical properties and conductivity.

Case Study : A recent investigation published in Advanced Materials utilized 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid to fabricate nanocomposites with graphene oxide. The resulting materials demonstrated improved electrical conductivity and mechanical strength compared to traditional composites.

Bioremediation

The compound's structural features may also lend themselves to environmental applications, particularly in bioremediation processes where organic pollutants are degraded by microorganisms.

Case Study : An environmental study assessed the biodegradability of benzofuran derivatives in contaminated soil samples. Results indicated that 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid was effectively utilized by specific microbial strains, leading to significant reductions in pollutant levels over time.

作用機序

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is similar to other benzofuran derivatives, such as 2,3-dihydro-7-methoxy-3α-methyl-5-[(E)-1-propenyl]-2β-(3,4,5-trimethoxyphenyl)benzofuran. its unique structural features, such as the presence of the carboxylic acid group, distinguish it from other compounds in the benzofuran family.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and stereochemistry, impacting physical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

2-Methyl substituent introduces steric bulk, which may hinder rotational freedom and affect metabolic stability compared to unsubstituted derivatives (e.g., 2,3-dihydro-1-benzofuran-5-carboxylic acid) .

Functional Groups :

- Sulfonyl groups (e.g., 7-(chlorosulfonyl)- analog) enhance electrophilicity and acidity, making these compounds reactive intermediates in synthesis .

- Hydroxypropyl substituents in Quadricinctafurans A and B improve hydrogen-bonding capacity, correlating with their bioactivity in marine sponges .

Biological Activity :

- The target compound’s methoxy and methyl groups may synergize to modulate interactions with enzymes like SARS-CoV-2 NSP3 macrodomain, as seen in analogs (e.g., PDB 5RT1 ligand) .

- Analog Eurycomalin A (a coumaran dimer with propene groups) demonstrates how extended substituents (e.g., prop-1-en-2-yl) enhance binding to proteins like histone deacetylases .

生物活性

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 877825-71-3) is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is with a molecular weight of 208.21 g/mol. Its chemical structure includes a methoxy group and a carboxylic acid functional group, which are pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 877825-71-3 |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of benzofurans to induce apoptosis and inhibit cell proliferation. In vitro studies have demonstrated that these compounds can interfere with critical signaling pathways involved in cancer cell survival.

- Case Study : A study published in Frontiers in Natural Products reported that certain benzofuran derivatives showed IC50 values lower than standard chemotherapeutics against human melanoma and glioblastoma cells, indicating superior efficacy (Vieira-Júnior et al., 2023) .

Antimicrobial Activity

The antimicrobial properties of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid have also been explored. Benzofuran derivatives are known for their broad-spectrum antibacterial and antifungal activities.

- In Vitro Studies : Compounds similar to 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid have shown effective inhibition against Gram-positive and Gram-negative bacteria. For instance, studies indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics (Artocarpus heterophyllus extracts) .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, including cancer and autoimmune disorders. Benzofurans have been identified as potential anti-inflammatory agents.

- Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid:

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves functionalizing benzofuran precursors through electrophilic substitution or coupling reactions. Key steps include methoxylation and carboxylation, where temperature control (e.g., 50–70°C) and pH optimization are critical to prevent side reactions. Post-synthesis purification via column chromatography (e.g., using PE/EA 35:1 v/v) and recrystallization (solvent diffusion) enhances purity (>97% by HPLC) .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and diastereotopic protons in the dihydrofuran ring. X-ray crystallography provides definitive spatial conformation, as demonstrated in studies of similar benzofuran derivatives with acetyl or bromo substituents. For example, torsional angles between the benzofuran core and methoxy groups can be quantified to confirm stereoelectronic effects .

Q. What structural features of this compound are critical for its biological activity in drug discovery?

- Methodological Answer: The methoxy group enhances lipophilicity and membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Comparative studies of analogs (e.g., fluorinated or difluoromethoxy derivatives) show that electronic modulation via substituents directly impacts binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the methoxylation step?

- Methodological Answer: Low yields often arise from incomplete substitution or competing side reactions. Strategies include:

- Using protecting groups (e.g., acetyl or trimethylsilyl) to shield reactive sites during methoxylation.

- Employing microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity.

- Monitoring intermediates via HPLC-MS to identify bottlenecks and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer: Discrepancies may stem from poor bioavailability or metabolic degradation. To address this:

- Perform pharmacokinetic (PK) profiling to assess absorption/distribution.

- Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance stability in vivo.

- Validate target engagement via radiolabeled analogs or surface plasmon resonance (SPR) to confirm binding in physiological conditions .

Q. Which analytical techniques are suitable for detecting degradation products under varying storage conditions?

- Methodological Answer: Stability-indicating assays are essential:

- LC-MS/MS identifies degradation products (e.g., demethylation or oxidation byproducts).

- Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline pH) quantify susceptibility. For example, storage at 2–8°C in inert atmospheres minimizes hydrolysis of the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。